molecular formula C6H11ClN2O B1474153 3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride CAS No. 1949836-76-3

3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride

Cat. No. B1474153
CAS RN: 1949836-76-3
M. Wt: 162.62 g/mol
InChI Key: SOPCJLZEHLTUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride” is a chemical compound with a molecular weight of 207.07 . It is a derivative of oxazole, a heterocyclic compound that has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 5-membered oxazole ring attached to a propylamine group . The InChI code for this compound is 1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 207.07 .

Scientific Research Applications

Antibacterial Activity

  • Novel heterocyclic compounds with a fragment of 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] have been synthesized and tested for antibacterial activity. These compounds showed good activity against various bacteria, including Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).

Enantioselective Synthesis

  • A study describes the conversion of cis-2-amino-3,3-dimethyl-1-indanol to a phosphorus-containing oxazoline, which was then used as a ligand in palladium-catalyzed enantioselective allylic amination reactions (Sudo & Saigo, 1997).

Polymer Modification

  • Poly vinyl alcohol/acrylic acid hydrogels were modified using various amine compounds to create polymers with increased swelling properties and thermal stability. These modified polymers exhibited higher antibacterial and antifungal activities and have potential medical applications (Aly & El-Mohdy, 2015).

Structural Diversity in Chemical Compounds

  • 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used to generate a structurally diverse library of compounds through various alkylation and ring closure reactions (Roman, 2013).

Microwave-Assisted Synthesis

  • A microwave-assisted synthesis approach was developed for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating an efficient method to create a diverse library of such compounds (Tan, Lim, & Dolzhenko, 2017).

Novel Synthesis Methods

  • Innovative methods for the synthesis of 1-(hetero)aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones were developed, starting from propargyl amine and acid chlorides (Merkul & Müller, 2006).

Safety and Hazards

The safety information for “3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for “3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given the wide range of biological activities exhibited by oxazole derivatives, there is potential for the development of new drugs based on these compounds .

properties

IUPAC Name

3-(1,2-oxazol-4-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCJLZEHLTUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride
Reactant of Route 3
3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride
Reactant of Route 4
3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride
Reactant of Route 5
3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(1,2-Oxazol-4-yl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.